![molecular formula C10H12N2O B1306163 6-(1-Pyrrolidinyl)nicotinaldehyde CAS No. 261715-39-3](/img/structure/B1306163.png)
6-(1-Pyrrolidinyl)nicotinaldehyde
Overview
Description
6-(1-Pyrrolidinyl)nicotinaldehyde is an organic compound with the molecular formula C10H12N2O It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a pyridine ring substituted with a pyrrolidine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Pyrrolidinyl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with pyrrolidine. One common method is the nucleophilic addition of pyrrolidine to nicotinaldehyde, followed by oxidation to form the desired aldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(1-Pyrrolidinyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: 6-(1-Pyrrolidinyl)nicotinic acid.
Reduction: 6-(1-Pyrrolidinyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
6-(1-Pyrrolidinyl)nicotinaldehyde has a variety of applications in different scientific fields:
Medicinal Chemistry
- Pharmaceutical Development : The compound serves as a crucial building block for synthesizing pharmaceuticals targeting nicotinic acetylcholine receptors (nAChRs). Its structure allows for modifications that can enhance binding affinity to these receptors, making it valuable in developing treatments for neurodegenerative diseases and other conditions influenced by nAChR activity .
Organic Synthesis
- Intermediate in Chemical Reactions : It acts as an intermediate in synthesizing more complex organic molecules. The aldehyde group can undergo various reactions, including oxidation to form carboxylic acids or reduction to form alcohols, facilitating diverse synthetic pathways .
Biological Studies
- Investigating Biological Activity : The compound is used in studies examining the biological effects of nicotinaldehyde derivatives. Its interaction with nAChRs suggests potential applications in understanding neurotransmitter dynamics and developing neuroprotective strategies .
Industrial Applications
Mechanism of Action
The mechanism of action of 6-(1-Pyrrolidinyl)nicotinaldehyde is primarily related to its interaction with nicotinic acetylcholine receptors. The pyrrolidine group enhances its binding affinity to these receptors, leading to modulation of neurotransmitter release and subsequent physiological effects. The aldehyde group can also participate in various biochemical reactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
- 6-(2,6-Dimethylmorpholino)nicotinaldehyde
- 2-(Cyclopentyloxy)nicotinaldehyde
- 6-(Dimethylamino)nicotinaldehyde
- 2-Chloro-6-(dimethylamino)nicotinaldehyde
Uniqueness
6-(1-Pyrrolidinyl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine group at the 6-position of the nicotinaldehyde core structure enhances its binding affinity to nicotinic acetylcholine receptors, making it a valuable compound in medicinal chemistry research.
Biological Activity
6-(1-Pyrrolidinyl)nicotinaldehyde is an organic compound with the molecular formula CHNO, notable for its unique structure that includes a pyrrolidine ring attached to the 6-position of a nicotinaldehyde framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in various physiological processes.
- Molecular Weight : Approximately 176.22 g/mol
- Melting Point : 89-90 °C
- Structure : Contains an aldehyde functional group and a pyrrolidine substituent.
The biological activity of this compound is primarily attributed to its binding affinity to nAChRs. The presence of the pyrrolidine group enhances this affinity, leading to modulation of neurotransmitter release. This interaction may influence various biochemical pathways, including enzyme inhibition and receptor modulation, making it a subject of interest in pharmacological research.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in cellular processes.
- Cell Proliferation : It has been investigated for its effects on abnormal cell growth, particularly in the context of benign prostatic hyperplasia (BPH). Derivatives synthesized from this compound have shown potential as inhibitors for the proliferation of prostatic interstitial cells.
- Neuropharmacological Effects : Its interaction with nAChRs suggests potential applications in treating neurological disorders.
Study on Prostatic Interstitial Cells
One significant study explored the use of benzimidazole derivatives derived from this compound as potential inhibitors for the abnormal proliferation of prostatic interstitial cells. The findings indicated that these derivatives could effectively reduce cell growth associated with BPH, suggesting a therapeutic avenue for treatment.
In Vitro Studies
In vitro studies have highlighted the compound's ability to modulate key cellular pathways. These studies are ongoing to further elucidate its mechanisms and potential therapeutic applications.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde | Methyl group at the 4-position | Enhanced lipophilicity |
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde | Methoxy group instead of methyl | Different electronic properties |
6-(2,6-Dimethylmorpholino)nicotinaldehyde | Dimethylmorpholino group | Altered steric and electronic characteristics |
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to similar compounds.
Safety and Toxicity
This compound has been classified as hazardous, with documented acute oral toxicity and irritant properties. Safety precautions should be observed during handling and experimentation.
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFAXGTZBUMKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383401 | |
Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261715-39-3 | |
Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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